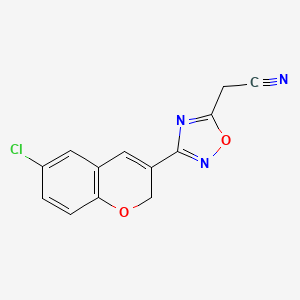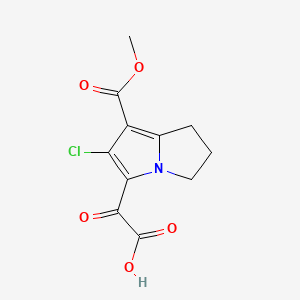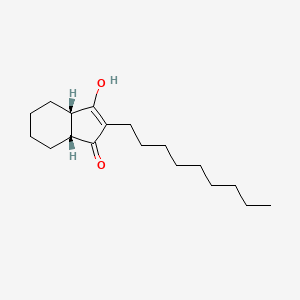
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is a complex organic compound that features a chromenyl group, an oxadiazole ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile typically involves multiple steps. One common method includes the Claisen-Schmidt condensation of 6-chloro-2H-chromen-3-yl acetophenone with various reagents to form intermediate compounds, which are then cyclized to form the oxadiazole ring . The reaction conditions often involve the use of ethanolic solutions of sodium hydroxide (NaOH) and other catalysts to facilitate the condensation and cyclization processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the oxadiazole ring or the nitrile group.
Substitution: The chloro group in the chromenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxadiazole derivatives, while substitution reactions can produce a range of substituted chromenyl compounds.
Applications De Recherche Scientifique
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(6-Chloro-2H-chromen-3-yl)acrylic acid: Shares the chromenyl and chloro groups but lacks the oxadiazole ring and nitrile group.
(6-Chloro-2H-chromen-3-yl)methanol: Contains the chromenyl and chloro groups but has a methanol group instead of the oxadiazole ring and nitrile group.
Uniqueness
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile is unique due to the presence of both the oxadiazole ring and the nitrile group, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H8ClN3O2 |
|---|---|
Poids moléculaire |
273.67 g/mol |
Nom IUPAC |
2-[3-(6-chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]acetonitrile |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-1-2-11-8(6-10)5-9(7-18-11)13-16-12(3-4-15)19-17-13/h1-2,5-6H,3,7H2 |
Clé InChI |
RMTPXNWMERQECX-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NOC(=N3)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15064282.png)
![Carbamic acid, [[2-(trimethylsilyl)ethyl]sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B15064288.png)

![10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B15064297.png)



![Benzenecarboximidamide, 3-[(2-naphthalenyloxy)methyl]-](/img/structure/B15064338.png)




![4-Hydrazinyl-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15064367.png)
